molecular formula C3H5BrO B1196351 2-Bromoallyl alcohol CAS No. 598-19-6

2-Bromoallyl alcohol

Cat. No.: B1196351
CAS No.: 598-19-6
M. Wt: 136.98 g/mol
InChI Key: MDFFZNIQPLKQSG-UHFFFAOYSA-N
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Description

2-Bromo-2-Propene-1-Ol, also known as 2-bromoprop-2-en-1-ol, is an organic compound belonging to the class of bromohydrins. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a propene backbone.

Biochemical Analysis

Biochemical Properties

2-Bromoprop-2-en-1-ol plays a significant role in biochemical reactions, particularly in the hydrolytic cleavage of carbon-halogen bonds. This reaction is catalyzed by enzymes such as haloalkane dehalogenase, which facilitates the conversion of halogenated aliphatic compounds into primary alcohols, halide ions, and protons . The interaction between 2-Bromoprop-2-en-1-ol and haloalkane dehalogenase is crucial for its biochemical activity, as the enzyme binds to the compound and catalyzes its transformation.

Cellular Effects

The effects of 2-Bromoprop-2-en-1-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromoprop-2-en-1-ol can affect the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and the overall cellular response to environmental stressors . Additionally, its impact on cell signaling pathways can alter the behavior of cells, including their growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-Bromoprop-2-en-1-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of haloalkane dehalogenase, leading to the hydrolytic cleavage of the carbon-halogen bond . This enzymatic reaction results in the formation of primary alcohols, halide ions, and protons. The molecular mechanism also involves enzyme inhibition or activation, depending on the concentration and context of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromoprop-2-en-1-ol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromoprop-2-en-1-ol can undergo degradation, leading to a decrease in its biochemical activity over time . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2-Bromoprop-2-en-1-ol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At high doses, 2-Bromoprop-2-en-1-ol can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function and overall organism health.

Metabolic Pathways

2-Bromoprop-2-en-1-ol is involved in various metabolic pathways, particularly those related to the detoxification of halogenated compounds. The compound interacts with enzymes such as haloalkane dehalogenase, which catalyzes its conversion into primary alcohols, halide ions, and protons . This metabolic pathway is essential for the detoxification process, as it helps to eliminate potentially harmful halogenated compounds from the organism.

Transport and Distribution

The transport and distribution of 2-Bromoprop-2-en-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution of 2-Bromoprop-2-en-1-ol is influenced by factors such as tissue permeability, binding affinity, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 2-Bromoprop-2-en-1-ol is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects. For example, the presence of 2-Bromoprop-2-en-1-ol in the cytoplasm or nucleus can influence gene expression and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-Propene-1-Ol can be synthesized through the bromination of allyl alcohol. The reaction typically involves the addition of bromine to allyl alcohol in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction is carried out at low temperatures to control the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-2-Propene-1-Ol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-Propene-1-Ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-2-Propene-1-Ol has diverse applications in scientific research:

Comparison with Similar Compounds

2-Bromo-2-Propene-1-Ol can be compared with other bromohydrins and halohydrins:

    Similar Compounds: 2-Bromo-1-propanol, 1-Bromo-2-propanol, and 3-Bromo-2-propen-1-ol.

Properties

IUPAC Name

2-bromoprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO/c1-3(4)2-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFFZNIQPLKQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332227
Record name 2-Bromoallyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-19-6
Record name 2-Propen-1-ol, 2-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoallyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoallyl Alcohol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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